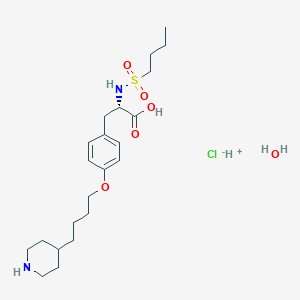
6-Iodonordihydrocapsaicin
Overview
Description
6-Iodonordihydrocapsaicin is a synthetic analogue of capsaicin, the active component in chili peppers that produces a sensation of heat. Its chemical formula is C17H26INO3, and it has a molecular weight of 419.30 g/mol . This compound is known for its role as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and heat .
Mechanism of Action
Target of Action
The primary target of 6-Iodonordihydrocapsaicin is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a type of ion channel in the family of transient receptor potential (TRP) channels. It functions as a molecular integrator of nociceptive stimuli, including heat, protons, and plant toxins .
Mode of Action
This compound acts as a potent competitive antagonist of the TRPV1 receptor Instead, it prevents or reduces the receptor’s response to agonists .
Biochemical Pathways
The antagonistic action of this compound on the TRPV1 receptor affects the calcium ion (Ca2+) signaling pathway . By inhibiting the activation of TRPV1, it prevents the influx of Ca2+ ions that would normally occur when the receptor is activated by an agonist . This can affect various downstream effects, such as the sensation of pain and heat, which are associated with the activation of TRPV1 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of TRPV1 receptor activity . By acting as a competitive antagonist, it can inhibit the receptor’s normal responses to agonists, which include cellular responses to pain and heat stimuli .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that it may be more effective in environments where this solvent is present . Additionally, its stability may be affected by light, as it is recommended to be stored in conditions protected from light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodonordihydrocapsaicin involves the halogenation of nordihydrocapsaicin. The process typically includes the following steps:
Starting Material: Nordihydrocapsaicin, which is a nonanoyl vanillamide.
Halogenation: The vanillyl moiety of nordihydrocapsaicin is halogenated at the C-5 position using iodine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
6-Iodonordihydrocapsaicin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., thiols, amines) can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
6-Iodonordihydrocapsaicin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study halogenation and substitution reactions.
Biology: Investigated for its role in modulating TRPV1 receptors, which are involved in pain sensation and thermoregulation.
Medicine: Explored for potential therapeutic applications in pain management due to its TRPV1 antagonistic properties.
Industry: Utilized in the development of new materials and compounds with specific properties.
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The natural compound found in chili peppers, known for its heat-producing properties.
Dihydrocapsaicin: Another capsaicin analogue with similar properties but slightly different chemical structure.
Nordihydrocapsaicin: The precursor to 6-Iodonordihydrocapsaicin, lacking the iodine atom.
Uniqueness
This compound is unique due to its potent TRPV1 antagonistic properties, which are significantly stronger than those of capsazepine, a prototypical TRPV1 antagonist . This makes it a valuable compound for research into pain modulation and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26INO3/c1-3-4-5-6-7-8-9-17(21)19-12-13-10-16(22-2)15(20)11-14(13)18/h10-11,20H,3-9,12H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORACFZMYMFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408796 | |
| Record name | 6-Iodonordihydrocapsaicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859171-97-4 | |
| Record name | Nonanamide, N-((4-hydroxy-2-iodo-5-methoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859171974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Iodonordihydrocapsaicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Iodonordihydrocapsaicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANAMIDE, N-((4-HYDROXY-2-IODO-5-METHOXYPHENYL)METHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DPP36EQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















